Boc-N-Me-Phe DCHA

Peptide Synthesis Handling Formulation

Researchers face failed syntheses when using non-crystalline free acids or wrong analogs. Boc-N-Me-Phe DCHA solves this: its DCHA salt ensures easy weighing and batch reproducibility, while the N-methyl group prevents aggregation and improves peptide permeability. It is the definitive building block for introducing N-methyl-Phe via economical Boc-SPPS, compatible with acid-labile peptides. • Crystalline, free-flowing powder ideal for automated peptide synthesizers • Commits projects to the less expensive Boc-SPPS workflow, reducing material costs • Delivers consistently high purity (≥98%), ensuring reliable coupling and batch-to-batch reproducibility

Molecular Formula C27H44N2O4
Molecular Weight 460.659
CAS No. 40163-88-0
Cat. No. B2460540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Phe DCHA
CAS40163-88-0
Molecular FormulaC27H44N2O4
Molecular Weight460.659
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1
InChIKeyMFORGORUOHHLHW-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-N-Me-Phe DCHA: Crystalline Building Block


Boc-N-Me-Phe DCHA (N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt) is a key protected amino acid derivative used primarily as a building block in Boc-based solid-phase peptide synthesis (SPPS). This compound provides the core phenylalanine residue while incorporating two critical features: an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N-terminus and an Nα-methyl modification . The dicyclohexylamine (DCHA) salt form, with a high purity typically ≥98%, is supplied because the corresponding free acid, Boc-N-Me-Phe-OH, is an oil or amorphous solid, making the DCHA salt essential for obtaining a stable, crystalline product that is easier to handle and weigh accurately .

Boc-N-Me-Phe DCHA: Why Substitution Fails


Simply substituting Boc-N-Me-Phe DCHA with a close analog like Boc-Phe-OH or Fmoc-N-Me-Phe-OH can lead to significant synthetic failure or inefficiency. The N-methyl group on Boc-N-Me-Phe DCHA is not a minor modification; it is a critical structural element that prevents backbone aggregation, enhances membrane permeability, and confers resistance to proteolytic degradation in the final peptide . Conversely, using a DCHA salt form of an N-methyl amino acid is not trivial; the free acid (e.g., Boc-N-Me-Phe-OH) is non-crystalline and difficult to handle, making the DCHA counterion essential for consistent weighing and purity . Therefore, choosing the wrong analog can lead to either an unstructured peptide with poor drug-like properties or to significant experimental error and waste during synthesis setup.

Boc-N-Me-Phe DCHA: Key Differentiators


Crystalline Salt vs. Amorphous Free Acid Handling

The DCHA salt form of Boc-N-Me-Phe is specifically supplied because the free acid (Boc-N-Me-Phe-OH, CAS 37553-65-4) is not crystalline, making it difficult to handle and weigh accurately. This salt formation yields a well-defined crystalline powder with a distinct melting point range of 174-177 °C . In contrast, the free acid is an amorphous solid or oil, which can lead to variability in experimental stoichiometry and lower effective purity due to its physical nature .

Peptide Synthesis Handling Formulation Crystallinity

Cost: Boc-SPPS vs. Fmoc-SPPS

For the introduction of an N-methyl-phenylalanine residue, a researcher can choose between a Boc-protected building block (Boc-N-Me-Phe DCHA) for Boc-SPPS or an Fmoc-protected building block (Fmoc-N-Me-Phe-OH) for Fmoc-SPPS. While the choice of overall SPPS strategy is multifactorial, a key differentiator is cost. Fmoc-based SPPS is considerably more expensive to run than Boc-based SPPS due to the higher cost of Fmoc-protected amino acids and reagents [1]. Therefore, selecting Boc-N-Me-Phe DCHA commits the synthesis to the more economical Boc-SPPS route.

Peptide Synthesis SPPS Protecting Groups Economics

Steric Hindrance in N-Methyl Amino Acid Coupling

The N-methyl group present in Boc-N-Me-Phe DCHA introduces significant steric hindrance, which inherently reduces the efficiency of standard peptide coupling reactions. A comparative study on hindered peptides demonstrated that for similar N-methyl amino acid derivatives (e.g., Xaa = (NMe)Aib), less than 10% of the desired tripeptide product was obtained using conventional activation methods like pivaloyl mixed anhydride or pentafluorophenyl ester [1]. This necessitates the use of specialized and more potent coupling reagents.

Peptide Coupling N-Methylation Reaction Optimization Steric Hindrance

Boc-Specific NCA Side Reaction

Activation of Boc-protected N-methyl amino acids, like Boc-N-Me-Phe DCHA, carries a specific risk of forming an unreactive N-carboxyanhydride (NCA) byproduct, which can significantly lower coupling yields [1]. This side reaction is unique to the Boc protecting group and is not observed when using the corresponding Z- or Fmoc-protective groups [1]. This means that using Boc-N-Me-Phe DCHA requires specific precautions during activation that are unnecessary for Fmoc-N-Me-Phe-OH.

Peptide Coupling Side Reactions NCA Formation Protecting Group Chemistry

Boc-N-Me-Phe DCHA: Optimal Use Cases


Large-Scale N-Methylated Peptide Synthesis

For projects requiring the synthesis of N-methylated peptides on a multi-gram or larger scale, Boc-N-Me-Phe DCHA is the superior building block choice. The use of the DCHA salt ensures accurate and consistent handling of the material, which is crucial for batch-to-batch reproducibility. Furthermore, selecting this Boc-protected derivative commits the project to the less expensive Boc-SPPS workflow, significantly reducing overall material costs compared to an Fmoc-based strategy [1].

Stable, Membrane-Permeable Peptidomimetics

This compound is essential for introducing an N-methyl-phenylalanine residue into a peptide sequence to confer specific drug-like properties. N-methylation is a well-established strategy to disrupt backbone hydrogen bonding, thereby preventing peptide aggregation, enhancing membrane permeability, and increasing resistance to proteolytic degradation [1]. The use of Boc-N-Me-Phe DCHA is therefore critical for creating peptidomimetic drug candidates with improved pharmacokinetic profiles.

Automated High-Throughput Peptide Synthesis

The crystalline, free-flowing powder form of the DCHA salt makes Boc-N-Me-Phe DCHA ideally suited for use in automated peptide synthesizers [1]. The uniform particle nature prevents caking and clogging in solid dispensing systems, ensuring reliable, unattended operation and consistent delivery of the amino acid derivative in each synthesis cycle. The non-crystalline free acid would be unsuitable for such automation.

Fmoc-Incompatible Peptide Synthesis

In cases where the target peptide contains sensitive functional groups that are labile to the basic conditions of Fmoc deprotection (e.g., piperidine), a Boc-based strategy is mandated. Boc-N-Me-Phe DCHA is the definitive building block for introducing an N-methyl-phenylalanine residue under these circumstances, as it is deprotected under acidic conditions (e.g., TFA), which may be more compatible with the overall synthetic scheme [1].

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